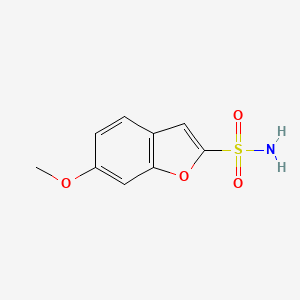

6-Methoxybenzofuran-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO4S |

|---|---|

Molecular Weight |

227.24 g/mol |

IUPAC Name |

6-methoxy-1-benzofuran-2-sulfonamide |

InChI |

InChI=1S/C9H9NO4S/c1-13-7-3-2-6-4-9(15(10,11)12)14-8(6)5-7/h2-5H,1H3,(H2,10,11,12) |

InChI Key |

NIJUBGKNXLGGCH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(O2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 6 Methoxybenzofuran 2 Sulfonamide

Established Synthetic Routes for 6-Methoxybenzofuran-2-sulfonamide

The synthesis of this compound is not a trivial process and typically relies on a modular assembly approach, where the benzofuran (B130515) core is first constructed and then functionalized.

Multi-Step Modular Assembly Approaches

A plausible and commonly employed strategy for the synthesis of substituted benzofurans like 6-methoxybenzofuran (B1631075) begins with a suitably substituted phenol (B47542). A robust four-step, one-pot process has been reported for a similar 6-hydroxybenzofuran-3-carboxylic acid structure, which can be adapted. nih.gov The synthesis would likely commence from 3-methoxyphenol (B1666288).

One potential pathway involves the following key transformations:

O-Alkylation: The synthesis can be initiated by the reaction of 3-methoxyphenol with an appropriate two-carbon building block, such as ethyl chloroacetate, under basic conditions to form an ether intermediate.

Cyclization: The ether intermediate can then undergo an intramolecular cyclization to form the benzofuran ring. This can be achieved through various methods, including acid-catalyzed cyclization or transition-metal-catalyzed processes. For instance, a dehydrative cyclization can be promoted by strong acids. nih.gov

Introduction of the Sulfonamide Moiety: This is the most critical and challenging step. Direct sulfonation of the benzofuran ring at the 2-position can be difficult. A more controlled approach involves a sequence of reactions:

Halogenation: Introduction of a halogen, such as bromine or iodine, at the 2-position of the 6-methoxybenzofuran core. This can be achieved using various halogenating agents.

Palladium-Catalyzed Sulfamoylation: The resulting 2-halobenzofuran can then undergo a palladium-catalyzed cross-coupling reaction with a sulfonamide source. google.com

An alternative to direct sulfonylation involves the lithiation of the 2-position of 6-methoxybenzofuran using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with sulfur dioxide (SO₂). The intermediate sulfinate can then be chlorinated with a reagent like N-chlorosuccinimide (NCS) to yield the 6-methoxybenzofuran-2-sulfonyl chloride. This reactive intermediate can then be readily converted to the desired sulfonamide by reaction with ammonia (B1221849) or an appropriate amine.

Another potential route starts from the more readily available 6-methoxybenzofuran-2-carboxylic acid. google.com The conversion of a carboxylic acid to a sulfonamide is a non-trivial transformation but can be conceptually achieved through a multi-step sequence, potentially involving a Hoffman rearrangement of an intermediate carboxamide to an amine, followed by diazotization and a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst to form the sulfonyl chloride. nih.gov

Key Chemical Transformations

Several key chemical reactions are pivotal in the synthesis of this compound:

Condensation: The initial formation of the ether linkage between the phenol and the two-carbon unit is a classic condensation reaction.

Cyclization: The formation of the furan (B31954) ring fused to the benzene (B151609) ring is a crucial cyclization step. Various methods, including Perkin, Pechmann, and transition-metal-catalyzed reactions, are known for benzofuran synthesis. jocpr.com For instance, the intramolecular cyclization of O-aryl ketoximes can lead to the formation of the benzofuran ring.

Sulfonylation/Sulfamoylation: The introduction of the sulfonamide group is a key functionalization step. This can be achieved through direct electrophilic substitution (sulfonylation) if the ring is sufficiently activated, or more commonly through metal-catalyzed cross-coupling reactions (sulfamoylation) of a pre-functionalized benzofuran. google.com The reaction of a sulfonyl chloride with an amine is the final step in forming the sulfonamide bond. theses.cz

Design and Synthesis of this compound Derivatives

The this compound scaffold provides multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships.

Exploration of Substituent Effects on the Benzofuran Core

The properties and biological activity of this compound can be modulated by introducing various substituents onto the benzofuran core.

| Position of Substitution | Type of Substituent | Potential Synthetic Approach | Reference for a Similar Transformation |

| C3 | Aryl, Alkyl | Palladium-catalyzed C-H activation and functionalization of the C3 position. | researchgate.net |

| C4, C5, C7 | Halogens (Br, Cl) | Electrophilic halogenation using reagents like NBS or NCS. | mdpi.com |

| C5 | Nitro | Nitration using a mixture of nitric and sulfuric acid. | youtube.com |

| C7 | Formyl | Vilsmeier-Haack reaction on the activated benzofuran ring. | jocpr.com |

Table 1: Strategies for Introducing Substituents on the Benzofuran Core

Introduction of Diverse Functional Groups

To enhance the potential for biological interactions, various functional groups can be introduced onto the this compound scaffold.

Amines: An amino group can be introduced by reduction of a nitro group or through palladium-catalyzed amination of a halo-substituted derivative. The introduction of an amino group provides a handle for further derivatization, such as amide or sulfonamide formation.

Hydroxyls: A hydroxyl group can be introduced by demethylation of a methoxy (B1213986) group or by hydroxylation of a suitable precursor. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially improving binding affinity to biological targets.

Hydrazine (B178648)/Hydrazide Linkers: A hydrazine or hydrazide moiety can be incorporated, often by reacting a carboxylic acid derivative with hydrazine hydrate. acs.org These linkers can be used to connect the benzofuran sulfonamide core to other pharmacophores, creating hybrid molecules. For instance, a carboxylic acid functionalized benzofuran could be converted to a hydrazide and then coupled with another molecule. nih.gov The synthesis of sulfonamides containing a hydrazine moiety has also been reported, where a sulfonyl chloride is reacted with hydrazine. jocpr.com

Novel Scaffold Modification and Hybrid Compound Synthesis

The this compound scaffold can be further modified to create novel heterocyclic systems or hybrid compounds with potentially enhanced or dual biological activities.

Scaffold Modification: The benzofuran ring itself can be modified. For example, the furan ring can be opened and reclosed to form other five-membered heterocycles, or the benzene ring can be further annulated to create more complex polycyclic systems.

Hybrid Compound Synthesis: The concept of molecular hybridization involves combining two or more pharmacophoric units into a single molecule. The this compound can serve as one of the building blocks in the synthesis of such hybrids. For example, a derivative with a reactive functional group (e.g., an amine or carboxylic acid) could be coupled with another biologically active molecule, such as a quinoline, thiazole, or another heterocyclic system. organic-chemistry.orgnih.gov The synthesis of hybrid compounds containing sulfonamide moieties is a well-established strategy in drug discovery. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For 6-Methoxybenzofuran-2-sulfonamide, both ¹H and ¹³C NMR spectroscopy would provide critical information regarding the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons of the benzofuran (B130515) ring system, the protons of the methoxy (B1213986) group, and the protons of the sulfonamide group. The aromatic protons would typically appear in the downfield region (δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the benzene (B151609) ring. The methoxy group protons would present as a sharp singlet, likely in the range of δ 3.5-4.0 ppm. rsc.org The protons of the sulfonamide (SO₂NH₂) group would also be expected to produce a singlet, the chemical shift of which can be concentration-dependent and may appear in a broad range.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. The carbon atoms of the benzofuran ring would resonate in the aromatic region (δ 110-160 ppm), with the carbon attached to the oxygen atom appearing at a higher chemical shift. The methoxy group carbon would be observed in the upfield region, typically around δ 55-60 ppm. rsc.org The carbon atom of the furan (B31954) ring attached to the sulfonamide group would also have a characteristic chemical shift.

A hypothetical ¹H and ¹³C NMR data table for this compound, based on general knowledge of similar structures, is presented below. rsc.orgrsc.org

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H3 | ~7.0-7.2 (s) | - |

| H4 | ~7.5-7.7 (d) | ~115-120 |

| H5 | ~6.8-7.0 (dd) | ~112-115 |

| H7 | ~7.1-7.3 (d) | ~100-105 |

| -OCH₃ | ~3.8 (s) | ~55.5 |

| -SO₂NH₂ | variable (br s) | - |

| C2 | - | ~145-150 |

| C3 | - | ~105-110 |

| C3a | - | ~140-145 |

| C4 | - | ~115-120 |

| C5 | - | ~112-115 |

| C6 | - | ~158-162 |

| C7 | - | ~100-105 |

| C7a | - | ~125-130 |

Note: This table is predictive and based on analogous structures. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, techniques such as electrospray ionization (ESI) would likely be employed.

The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Collision-induced dissociation (CID) of the parent ion would lead to characteristic fragmentation patterns. For aromatic sulfonamides, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂), resulting in a significant fragment ion at [M+H-64]⁺. Other potential fragmentations could include the cleavage of the C-S bond, the loss of the methoxy group, and cleavages within the benzofuran ring system. The differentiation of isomers, such as 2- and 6-substituted benzofurans, can often be achieved by analyzing the relative intensities of these fragment ions. chimicatechnoacta.ruresearchgate.net

A table summarizing the expected key mass spectrometric fragments for this compound is provided below.

| Fragment Ion | Description |

| [M+H]⁺ | Protonated molecule |

| [M+H-SO₂]⁺ | Loss of sulfur dioxide |

| [M+H-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| [M+H-NH₂SO₂]⁺ | Cleavage of the C-S bond |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The sulfonamide group would be identified by two distinct N-H stretching vibrations in the region of 3200-3400 cm⁻¹, and strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically appearing around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. ripublication.comnih.gov The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H stretching of the methoxy group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and furan rings would be found in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group and the benzofuran ether linkage would produce strong bands in the fingerprint region, typically between 1250 and 1000 cm⁻¹. mdpi.com

A summary of the expected characteristic FTIR absorption bands is presented in the following table.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (N-H) | Stretching | 3200-3400 |

| Sulfonamide (S=O) | Asymmetric Stretching | 1350-1300 |

| Sulfonamide (S=O) | Symmetric Stretching | 1160-1120 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H (Methoxy) | Stretching | <3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O (Ether & Methoxy) | Stretching | 1250-1000 |

X-ray Crystallography of this compound Derivatives and Their Complexes

While obtaining a single crystal of this compound itself might be challenging, the synthesis and X-ray crystallographic analysis of its derivatives or co-crystals can provide invaluable, definitive information about its three-dimensional structure and intermolecular interactions. asianpubs.orgresearchgate.net

X-ray crystallography would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the planar nature of the benzofuran ring system and the geometry around the sulfur atom of the sulfonamide group. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H protons and the oxygen atoms of the sulfonamide and methoxy groups, as well as potential π-π stacking interactions between the aromatic rings. asianpubs.org

For a hypothetical crystalline derivative, the crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and key intermolecular contact distances. This information is crucial for understanding the solid-state properties of the compound and for rational drug design if the molecule were to be explored for pharmaceutical applications.

Future Research Directions and Preclinical Translational Potential

Exploration of Emerging Therapeutic Avenues Beyond Established Activities

The benzofuran (B130515) scaffold is a versatile core found in numerous biologically active compounds, exhibiting a wide array of pharmacological effects including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ontosight.airesearchgate.netrsc.org Similarly, the sulfonamide group is a key pharmacophore in a multitude of FDA-approved drugs with applications ranging from antibacterial to anticancer and antiviral therapies. ajchem-b.comnih.gov The combination of these two moieties in 6-methoxybenzofuran-2-sulfonamide suggests a broad therapeutic potential that is ripe for exploration.

Future research should venture beyond any initially identified activities to explore novel therapeutic areas. For instance, benzofuran derivatives have shown promise as multifunctional agents against neurodegenerative conditions like Alzheimer's disease. researchgate.net The structural characteristics of this compound could be evaluated for their potential to modulate targets relevant to neuroinflammation and protein aggregation. Furthermore, certain sulfonamide derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase, which is implicated in glaucoma and some cancers. ajchem-b.com Investigating the inhibitory potential of this compound against a panel of such enzymes could uncover unexpected therapeutic opportunities. The design and synthesis of novel benzofuran derivatives with tailored biological activities remains an active area of research with potential for treating a variety of diseases. ontosight.ai

Development of Advanced this compound Derivatives for Enhanced Efficacy and Selectivity

A crucial step in the preclinical development of any lead compound is the synthesis of derivatives to optimize its pharmacological profile. For this compound, this would involve systematic modifications of its core structure. Introducing various substituents at different positions on the benzofuran ring could significantly influence its biological activity. nih.gov For example, altering the methoxy (B1213986) group or adding other functional groups could enhance binding affinity to a specific biological target, thereby increasing potency and reducing off-target effects.

Recent studies on hybrid benzofuran derivatives, which combine the benzofuran nucleus with other heterocyclic scaffolds like triazole or piperazine, have yielded potent cytotoxic agents against cancer cells. nih.gov A similar strategy could be employed for this compound, creating hybrid molecules with potentially synergistic effects. The synthesis of a series of related compounds would also be essential for establishing a clear structure-activity relationship (SAR), which is fundamental for rational drug design. mdpi.com This process would guide medicinal chemists in designing new derivatives with improved therapeutic potential for in vivo and in vitro applications. nih.gov

Integration of Multi-Omics Data in Preclinical Drug Discovery Pipelines

Modern drug discovery is increasingly reliant on a systems-level understanding of disease biology, which can be achieved through the integration of multiple "omics" data sets (genomics, transcriptomics, proteomics, metabolomics). nashbio.comresearchgate.net For a compound like this compound, a multi-omics approach could be transformative in its preclinical development. By treating disease-relevant cell lines or animal models with the compound and analyzing the subsequent changes across these different molecular layers, researchers can gain deep insights into its mechanism of action. nygen.io

This holistic view can help in identifying novel drug targets and understanding the pathways modulated by the compound. nashbio.com For example, transcriptomic and proteomic data can reveal dysregulated cellular pathways that are corrected by the drug. nashbio.comnygen.io Metabolomic profiling can illuminate disruptions in biochemical networks that are restored to a healthy state. researchgate.net Furthermore, multi-omics data can aid in the discovery of predictive biomarkers for patient stratification, which is a cornerstone of precision medicine. nashbio.com Major pharmaceutical companies are increasingly adopting multi-omics strategies to find novel targets for a range of diseases, including oncology and neurological disorders. nashbio.com

Application of Advanced Preclinical Models and Methodologies for Efficacy Validation

The translation of preclinical findings to clinical success is a major challenge in drug development. To improve the predictive power of preclinical studies for this compound, advanced models and methodologies should be employed. Traditional 2D cell cultures and animal models often fail to fully recapitulate human physiology and disease complexity. mdpi.com

Advanced in vitro models, such as organ-on-a-chip systems and 3D organoids, offer a more human-relevant environment for testing drug efficacy and toxicity. mdpi.com These models can provide more accurate data on how a drug will behave in human tissues. Additionally, the integration of artificial intelligence (AI) and machine learning (ML) can accelerate the drug development process. acs.org AI algorithms can be used to analyze large datasets from high-throughput screening and multi-omics studies to predict the biological activity and potential toxicity of novel derivatives of this compound. frontiersin.org This "a priori in silico" approach can help in optimizing experimental designs and reducing the reliance on animal testing. acs.org

Below is an interactive data table summarizing the potential research directions and methodologies for this compound.

| Research Direction | Key Methodologies | Potential Outcomes |

| Emerging Therapeutic Avenues | High-throughput screening against diverse target panels, in vitro disease models (e.g., neuroinflammation, cancer). | Identification of novel therapeutic indications. |

| Advanced Derivative Development | Combinatorial chemistry, structure-activity relationship (SAR) studies, synthesis of hybrid molecules. | Enhanced potency, selectivity, and improved pharmacokinetic properties. |

| Multi-Omics Integration | Genomics, transcriptomics, proteomics, metabolomics analysis of drug-treated cells/tissues. | Elucidation of mechanism of action, biomarker discovery. |

| Advanced Preclinical Models | Organ-on-a-chip, 3D organoids, AI/ML-based predictive modeling. | Improved prediction of clinical efficacy and safety. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Methoxybenzofuran-2-sulfonamide?

- Methodology : A typical synthesis involves sulfonation and functionalization of a benzofuran precursor. For example, analogous sulfonamide syntheses (e.g., 2-Fluoro-6-methoxybenzenesulfonamide) start with halogenated benzenesulfonyl chloride intermediates, followed by methoxylation and amidation steps . Reaction conditions (e.g., temperature, catalysts) should be optimized for yield and purity. Purification often employs recrystallization or column chromatography .

Q. How should researchers purify and characterize this compound?

- Purification : Solid-phase extraction (SPE) using sorbents like Oasis HLB is effective for isolating sulfonamides from complex matrices . Recrystallization in methanol or ethanol is common for final purification .

- Characterization : Use HPLC with UV detection for purity assessment. Structural confirmation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to verify functional groups (e.g., sulfonamide NH stretches at ~3300 cm⁻¹) .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- Quantitative Analysis : LC-MS/MS with electrospray ionization (ESI) is preferred for sensitivity. Internal standards (e.g., deuterated analogs) improve accuracy in mass spectrometry . Sample preparation includes protein precipitation and SPE to minimize matrix effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

- Key Variables : Adjust reaction temperature (e.g., 50–80°C for amidation), solvent polarity (e.g., DMF for nucleophilic substitution), and catalyst (e.g., triethylamine for deprotonation). Kinetic studies via in-situ IR or HPLC can identify rate-limiting steps .

Q. What mechanistic insights explain the reactivity of the sulfonamide group in this compound?

- Acid-Base Behavior : The sulfonamide group acts as a weak acid (pKa ~10–12), influencing solubility and binding interactions. Protonation/deprotonation affects nucleophilic substitution reactions, particularly in aqueous conditions . Computational studies (DFT) can model transition states for sulfonamide derivatization .

Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC₅₀ values)?

- Troubleshooting : Validate assay conditions (e.g., pH, buffer composition) to ensure reproducibility. Cross-reference with orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity). Consider stereochemical purity, as impurities in benzofuran derivatives can skew results .

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound analogs?

- In Silico Tools : Molecular docking (AutoDock, Schrödinger) identifies binding modes with target proteins (e.g., enzymes or receptors). QSAR models using Hammett constants or logP values correlate substituent effects with bioactivity .

Q. How does the compound’s stability vary under oxidative or reductive conditions?

- Degradation Pathways : Under strong oxidation (e.g., H₂O₂/Fe³⁺), the benzofuran ring may form quinone derivatives. Reduction (e.g., NaBH₄) could yield alcohol analogs. Stability studies using accelerated degradation (40°C/75% RH) with HPLC monitoring are recommended .

Q. What strategies are effective for designing analogs to explore SAR while maintaining sulfonamide bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.